

A Meta-Analysis of Azelastine/Fluticasone Propionate in the Treatment of Allergic Rhinitis

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Compound of Interest		
Compound Name:	Azelastine/fluticasone propionate	
Cat. No.:	B1243135	Get Quote

A comprehensive meta-analysis of randomized controlled trials (RCTs) underscores the superior efficacy of a fixed-dose combination of azelastine hydrochloride and fluticasone propionate (Aze/Flu) nasal spray compared to monotherapy with either agent or placebo in patients with allergic rhinitis. This guide provides a detailed comparison of the performance of Aze/Flu, supported by experimental data, for researchers, scientists, and drug development professionals.

Efficacy in Symptom Reduction

The combination therapy has demonstrated statistically significant improvements in both nasal and ocular symptoms associated with allergic rhinitis.

Nasal Symptom Improvement

Meta-analysis data consistently shows that Aze/Flu provides a greater reduction in the Reflective Total Nasal Symptom Score (rTNSS) compared to its individual components and placebo.[1][2] The rTNSS is a composite score of four key nasal symptoms: nasal congestion, rhinorrhea (runny nose), sneezing, and nasal itching.



Treatment Group	Mean Change from Baseline in rTNSS (95% CI)	P-value vs. Placebo	P-value vs. Azelastine	P-value vs. Fluticasone Propionate
Aze/Flu	-2.41 (-2.82 to -1.99)	< .001	< .001	< .001
Azelastine	-1.40 (-1.82 to -0.98)	< .001	N/A	-
Fluticasone Propionate	-0.74 (-1.17 to -0.31)	< .001	-	N/A
Placebo	-	N/A	N/A	N/A

Data synthesized from Roxbury et al., 2019.[1][2]

Ocular Symptom Improvement

The combination therapy also shows significant efficacy in relieving ocular symptoms, as measured by the Total Ocular Symptom Score (TOSS), which includes itching/burning eyes, tearing/watering, and redness.

Treatment Group	Mean Change from Baseline in TOSS	P-value
Aze/Flu	-5.83	-
Azelastine	-2.62	-
Fluticasone Propionate	-2.17	0.2371 (vs. Azelastine)

Data from a comparative study; specific p-values against placebo for TOSS were not available in the primary meta-analysis reviewed.

Safety and Tolerability



The combination of azelastine and fluticasone propionate is generally well-tolerated. The most commonly reported adverse events are typically mild and transient.

Adverse Event	Incidence in Aze/Flu Group (%)	Incidence in Fluticasone Propionate Group (%)	Incidence in Azelastine Group (%)	Incidence in Placebo Group (%)
Dysgeusia (bitter taste)	>2	-	>2	<1
Epistaxis (nosebleed)	1-2	1-2	1-2	<1
Headache	>1	>1	>1	>1

Incidence rates are generalized from multiple sources.

Experimental Protocols

The randomized controlled trials included in the meta-analyses generally followed a similar design and methodology to ensure the robustness of the findings.

Study Design

Most of the analyzed studies were multicenter, randomized, double-blind, placebo- and/or active-controlled, parallel-group trials. The typical duration of the treatment period was 14 days, often preceded by a placebo run-in period to establish baseline symptom severity.

Participant Population

Key inclusion and exclusion criteria for the clinical trials are outlined below:

Inclusion Criteria:

- A clinical history of seasonal or perennial allergic rhinitis for at least two years.
- Positive skin prick test to relevant allergens.



- A minimum baseline rTNSS score to ensure the presence of moderate-to-severe symptoms.
- Age typically 12 years and older.

Exclusion Criteria:

- Presence of acute or chronic sinusitis.
- Significant structural nasal abnormalities (e.g., nasal polyps, septal deviation).
- Use of medications that could interfere with the study results, including other corticosteroids or antihistamines.
- Recent history of upper respiratory tract infection.

Symptom Assessment

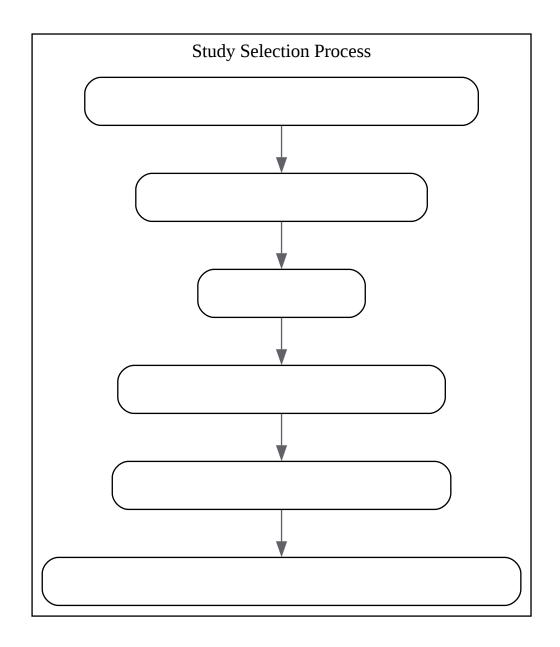
Nasal and ocular symptoms were rated by patients twice daily (morning and evening) using a 4-point categorical scale (0=none, 1=mild, 2=moderate, 3=severe).

- Reflective Total Nasal Symptom Score (rTNSS): The sum of the scores for the four individual nasal symptoms (nasal congestion, rhinorrhea, sneezing, and nasal itching), with a maximum score of 12 for each 12-hour period.
- Total Ocular Symptom Score (TOSS): The sum of the scores for the three individual ocular symptoms (itching/burning eyes, tearing/watering, and redness), with a maximum score of 9 for each 12-hour period.

Visualized Experimental Workflow and Endpoints

The following diagrams illustrate the typical study selection process in a meta-analysis and the logical relationship of the primary efficacy endpoints.

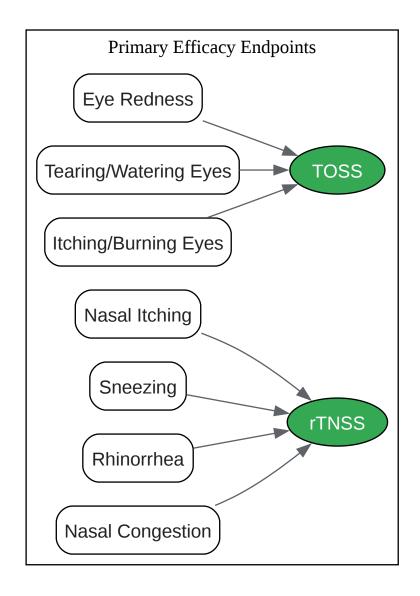




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PRISMA Flow Diagram for Study Selection.





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Logical Relationship of Primary Efficacy Endpoints.

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References

• 1. researchgate.net [researchgate.net]



- 2. Intranasal Azelastine and Fluticasone as Combination Therapy for Allergic Rhinitis: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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